

An In-depth Technical Guide to 1-Methylcyclohexanecarbaldehyde (CAS Number: 6140-64-3)

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Compound of Interest

Compound Name: *1-Methylcyclohexanecarbaldehyde*

Cat. No.: *B1312212*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanecarbaldehyde, with the CAS number 6140-64-3, is a substituted cycloalkane that holds significance as a versatile intermediate in organic synthesis.^[1] Its structure, featuring a reactive aldehyde group attached to a methylated cyclohexane ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.^[1] This technical guide provides a comprehensive overview of the known properties, synthetic considerations, and potential reactivity of **1-methylcyclohexanecarbaldehyde**, tailored for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **1-methylcyclohexanecarbaldehyde** is presented below. It is important to note that while some data is directly available for this compound, other properties are estimated based on closely related structures.

Property	Value	Source/Notes
CAS Number	6140-64-3	[2]
Molecular Formula	C ₈ H ₁₄ O	[2]
Molecular Weight	126.20 g/mol	[3]
IUPAC Name	1-methylcyclohexane-1-carbaldehyde	[3]
Synonyms	1-Formyl-1-methylcyclohexane, 1-methylcyclohexanecarbaldehyde hyde	[3]
Appearance	Colorless liquid (presumed)	Based on similar aldehydes
Boiling Point	Data not available. Estimated to be similar to cyclohexanecarbaldehyde (162-164 °C).	
Density	Data not available.	
Solubility	Expected to be soluble in organic solvents.	

Spectroscopic Data

Detailed spectroscopic data for **1-methylcyclohexanecarbaldehyde** is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of similar compounds, such as cyclohexanecarbaldehyde and various methylcyclohexene isomers.

Expected ¹H NMR Spectral Features:

- Aldehydic Proton (CHO): A singlet or a narrowly split multiplet in the region of δ 9-10 ppm.
- Cyclohexane Protons (CH₂): A complex series of multiplets in the upfield region, typically between δ 1.2-2.0 ppm.

- Methyl Protons (CH_3): A singlet in the region of δ 0.9-1.2 ppm.

Expected ^{13}C NMR Spectral Features:

- Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the downfield region, typically around δ 200-205 ppm.
- Quaternary Carbon ($\text{C}-\text{CH}_3$): A signal in the aliphatic region.
- Cyclohexane Carbons (CH_2): Multiple signals in the aliphatic region.
- Methyl Carbon (CH_3): A signal in the upfield aliphatic region.

Expected IR Spectral Features:

- $\text{C}=\text{O}$ Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm^{-1} .
- $\text{C}-\text{H}$ Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm^{-1} .
- $\text{C}-\text{H}$ Stretch (Aliphatic): Multiple absorption bands in the region of 2850-3000 cm^{-1} .

Synthesis and Reactivity

1-Methylcyclohexanecarbaldehyde serves as a key intermediate in various organic transformations. While a specific, detailed synthesis protocol for this exact molecule is not widely published, a general approach can be outlined based on established organic chemistry principles.



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Caption: A generalized workflow for the synthesis and purification of **1-methylcyclohexanecarbaldehyde**.

Experimental Protocols for Key Reactions

The aldehyde functionality of **1-methylcyclohexanecarbaldehyde** allows for a range of important chemical transformations. Below are generalized experimental protocols for its reduction and oxidation, based on procedures for similar aldehydes.

A. Reduction to (1-Methylcyclohexyl)methanol

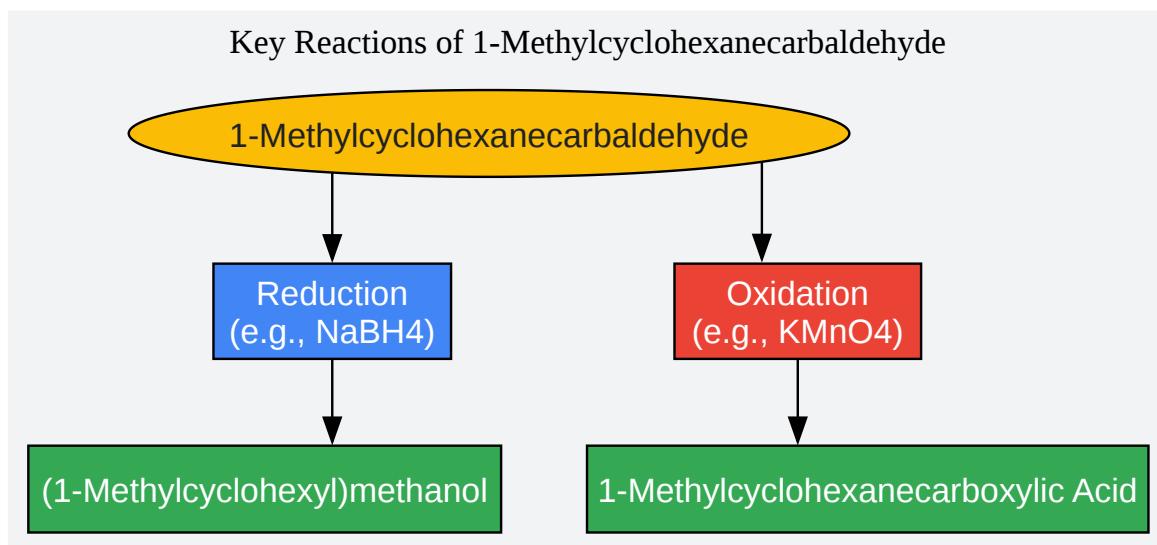
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH_4) is a commonly used reagent for this purpose due to its mildness and selectivity.[4]

- Reaction Scheme: $\text{C}_8\text{H}_{14}\text{O} + \text{NaBH}_4/\text{CH}_3\text{OH} \rightarrow \text{C}_8\text{H}_{16}\text{O}$
- Experimental Protocol:
 - Dissolve **1-methylcyclohexanecarbaldehyde** in methanol in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add sodium borohydride portion-wise to the stirred solution.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by the slow addition of water.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
 - Purify the crude product by distillation or column chromatography.

B. Oxidation to 1-Methylcyclohexanecarboxylic Acid

Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. A common laboratory method involves the use of potassium permanganate (KMnO_4) or Jones reagent (CrO_3 in sulfuric acid).

- Reaction Scheme: $\text{C}_8\text{H}_{14}\text{O} + [\text{O}] \rightarrow \text{C}_8\text{H}_{14}\text{O}_2$
- Experimental Protocol (using KMnO_4):
 - Dissolve **1-methylcyclohexanecarbaldehyde** in a suitable solvent such as acetone or a mixture of t-butanol and water.
 - Cool the solution in an ice bath.
 - Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.
 - Continue stirring at room temperature until the purple color of the permanganate has disappeared.
 - Filter the mixture to remove the manganese dioxide byproduct.
 - Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
 - Collect the product by filtration, wash with cold water, and dry.
 - Recrystallize the crude product from a suitable solvent if necessary.



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Caption: Principal reactivity pathways of **1-methylcyclohexanecarbaldehyde**.

Biological Activity and Signaling Pathways

As of the date of this publication, a thorough search of the scientific literature did not yield any specific studies on the biological activity or the involvement of **1-methylcyclohexanecarbaldehyde** in any signaling pathways. While some substituted cyclohexane derivatives have been investigated for a range of biological effects, including antimicrobial and anti-inflammatory activities, no such data is currently available for this specific compound.^[5]

Researchers in drug development are encouraged to consider this data gap. The unique structural features of **1-methylcyclohexanecarbaldehyde** may present opportunities for novel biological activities, and it could serve as a scaffold for the development of new therapeutic agents. Future studies are warranted to explore its potential pharmacological profile.

Safety Information

Based on data for similar aldehydes, **1-methylcyclohexanecarbaldehyde** should be handled with care in a laboratory setting.

- Hazard Statements: Likely to be a flammable liquid and vapor. May be harmful if swallowed and may cause skin and eye irritation.[3]
- Precautionary Statements: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.[2]

Users should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-Methylcyclohexanecarbaldehyde is a valuable chemical intermediate with significant potential in organic synthesis. While there is a notable lack of comprehensive public data on its specific physical properties, detailed experimental protocols, and biological activity, its chemical nature as a substituted aldehyde on a cyclohexane framework suggests a rich reactivity profile. This guide provides a foundational understanding of this compound, drawing on available information and established chemical principles to support its use in research and development. Further investigation into its properties and potential applications is highly encouraged.

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